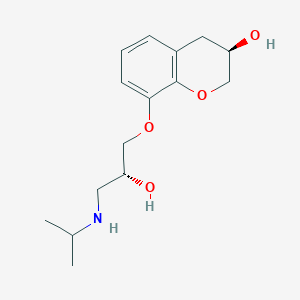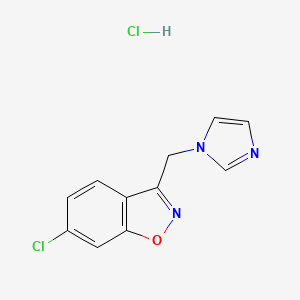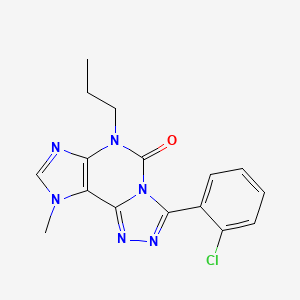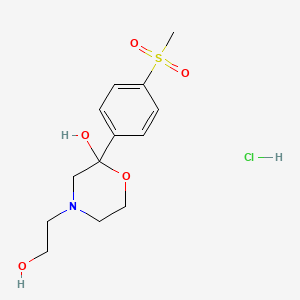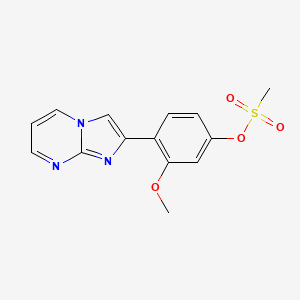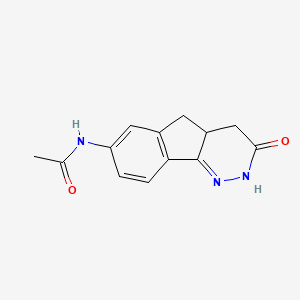![molecular formula C40H38N8O15 B12772849 1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol CAS No. 96765-59-2](/img/structure/B12772849.png)
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of a piperidine derivative and a nitrophenol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the phenyl and dibenzylamino groups. The final step involves the addition of the carbaldehyde group. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the substituents introduced during the reaction.
科学研究应用
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- 1-[2-(dibenzylamino)ethyl]cyclopropanol
- 1-[2-(dibenzylamino)ethyl]-5-isopropyl-4-methyl-6-(2-nitrophenyl)-2-(trifluoromethyl)-1,5(6H)-pyrimidinedicarboxylate
Uniqueness
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol is unique due to its combination of a piperidine ring with a phenyl group and a nitrophenol moiety
属性
CAS 编号 |
96765-59-2 |
|---|---|
分子式 |
C40H38N8O15 |
分子量 |
870.8 g/mol |
IUPAC 名称 |
1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C28H32N2O.2C6H3N3O7/c31-24-28(27-14-8-3-9-15-27)16-18-29(19-17-28)20-21-30(22-25-10-4-1-5-11-25)23-26-12-6-2-7-13-26;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-15,24H,16-23H2;2*1-2,10H |
InChI 键 |
CSLRKKXNELWWAD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C=O)C2=CC=CC=C2)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


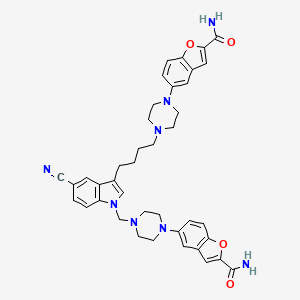
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
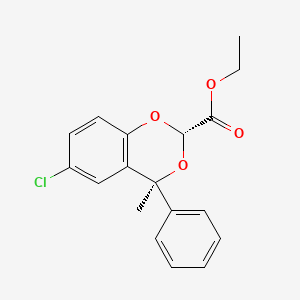
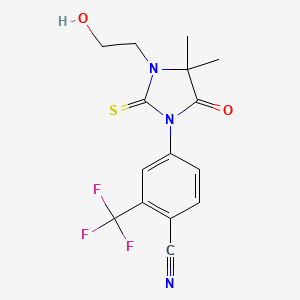
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
